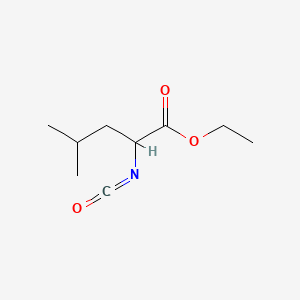

Ethyl 2-Isocyanato-4-Methylvalerate

Description

Overview of Alpha-Isocyanato Esters as Chiral Building Blocks

Alpha-isocyanato esters are a specific class of organic compounds that serve as valuable chiral building blocks in asymmetric synthesis. tcichemicals.comtcichemicals.com Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of complex, stereochemically-defined target molecules, which is crucial in pharmaceutical and materials science. The value of these building blocks lies in the fact that biological targets, such as receptors and enzymes, are themselves chiral, and their interactions with drug molecules often require a precise stereochemical match.

Alpha-isocyanato esters incorporate a chiral center at the carbon atom adjacent to both the isocyanate and the ester functionalities. This arrangement allows for the stereocontrolled introduction of an amino acid-like fragment into a larger molecule. The isocyanate group can be transformed into various other functional groups, such as carbamates or ureas, while retaining the stereochemical integrity of the chiral center. This makes them powerful intermediates for the synthesis of peptidomimetics, modified peptides, and other biologically active compounds. The synthesis of chiral alcohols, carboxylic acids, and amino alcohols often relies on the use of such chiral precursors.

Historical Context and Evolution of Research on Valine-Derived Isocyanates

Research involving isocyanates and the amino acid valine has a significant history, particularly in the field of toxicology and biochemistry. acs.orgwikipedia.org Following industrial incidents involving isocyanates, it was discovered that these reactive compounds can form adducts with proteins in the body. acs.org Specifically, research has focused on the reaction of isocyanates with the N-terminal valine residue of hemoglobin. acs.orgresearchgate.net

This carbamoylation of hemoglobin has become a key biomarker for monitoring human exposure to isocyanates. acs.org The resulting N-carbamoylated valine can be detached from the protein and cyclized into a hydantoin, which can then be quantified. researchgate.netresearchgate.net This methodology has been applied to assess exposure to various isocyanates, including methyl isocyanate (MIC). researchgate.netresearchgate.net

Furthermore, researchers have developed synthetic pathways to create reference compounds of these N-terminal valine-isocyanate adducts to aid in their accurate quantification for biomonitoring. acs.orgacs.org These studies highlight the long-standing scientific interest in the interaction between isocyanates and valine, providing a rich historical context for understanding the chemistry and biological relevance of valine-derived isocyanates like Ethyl 2-Isocyanato-4-Methylvalerate. acs.org

Scope and Academic Relevance of this compound Research

The academic relevance of this compound stems directly from its chemical structure, which combines the features discussed previously. As a derivative of the essential amino acid L-valine, it is an intrinsically chiral molecule. This positions it as a specialized chiral building block for organic synthesis.

Its potential applications lie in the synthesis of complex target molecules where the introduction of a valine-like moiety with specific stereochemistry is desired. The reactive isocyanate handle allows for facile conjugation to other molecules, making it a useful tool in the construction of peptidomimetics, enzyme inhibitors, or other novel materials. Research into such chiral isocyanates is driven by the continuous demand for new and efficient methods to build stereochemically complex molecules for drug discovery and development. researchgate.net The synthesis of alpha-isocyanato esters can be achieved through various routes, including the reaction of the corresponding amino acid ester with phosgene (B1210022) or its equivalents. researchgate.net The study of compounds like this compound contributes to the broader field of synthetic methodology and the expanding library of versatile chiral intermediates available to chemists.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanato-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTQICMSRVMLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334860 | |

| Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64505-10-8 | |

| Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Isocyanato 4 Methylvalerate and Analogues

Established Synthetic Routes from Amino Acid Precursors

Phosgene-Based Approaches

The traditional and most direct method for the synthesis of isocyanates from primary amines involves the use of phosgene (B1210022) (COCl₂) or its equivalents. tandfonline.comchemicalforums.com This approach is applicable to the synthesis of ethyl 2-isocyanato-4-methylvalerate from its corresponding amino acid ester, ethyl leucinate. The reaction typically involves treating the amino acid ester hydrochloride with phosgene gas in an inert solvent. google.com The process generates two molecules of hydrogen chloride for each isocyanate group formed. google.com

While effective, the high toxicity of phosgene gas presents significant handling and safety challenges, making alternative, less hazardous methods increasingly attractive. google.comnih.gov

Phosgene-Free Alternatives: Triphosgene (B27547) and Diphenylphosphoryl Azide (B81097) Mediated Synthesis

To circumvent the hazards associated with phosgene, several phosgene-free alternatives have been developed.

Triphosgene: Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. nih.govgoogle.com It can be used to convert amino acid esters to their corresponding isocyanates under milder conditions. nih.govorgsyn.org For instance, L-amino acid t-butyl esters have been successfully converted to isocyanates using a mixture of triphosgene and pyridine. nih.gov A common procedure involves reacting the amino acid ester hydrochloride with triphosgene in a biphasic system of a chlorinated solvent and an aqueous base like sodium bicarbonate. orgsyn.org This method has been shown to be high-yielding and minimizes the risks associated with highly toxic reagents. orgsyn.org

Diphenylphosphoryl Azide (DPPA): Diphenylphosphoryl azide (DPPA) provides another phosgene-free route to isocyanates from carboxylic acids via a Curtius-type rearrangement. tandfonline.comtandfonline.comchemicalbook.com This one-pot synthesis involves treating a carboxylic acid with DPPA in the presence of a base. tandfonline.comchemicalbook.com The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to the isocyanate. wikipedia.orgnih.gov This method has been successfully applied to the synthesis of various isocyanates, offering good yields. tandfonline.comtandfonline.com However, purification of the isocyanate from byproducts can sometimes be challenging. tandfonline.com

Synthesis via Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a classical and versatile method for converting carboxylic acids into isocyanates. nih.govwikipedia.org The reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com The acyl azide precursor can be prepared from the corresponding carboxylic acid or its derivative. organic-chemistry.org

A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating group. nih.govwikipedia.org The resulting isocyanate can be used in subsequent reactions to form a range of derivatives, including amines, carbamates, and ureas. nih.gov For example, performing the rearrangement in the presence of an alcohol allows for the direct synthesis of carbamates. wikipedia.org

Preparation from Isonitriles

A more recent and efficient method for the synthesis of isocyanates involves the oxidation of isonitriles. nih.govorganic-chemistry.org This approach offers a simple and rapid conversion under mild conditions. nih.gov A particularly effective method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a catalytic amount of trifluoroacetic anhydride (B1165640). nih.govorganic-chemistry.org The reaction is typically fast, completed in minutes, and produces dimethyl sulfide (B99878) as a readily removable byproduct. organic-chemistry.org This method has been successfully applied to the synthesis of ethyl 2-isocyanatoacetate from ethyl 2-isocyanoacetate, demonstrating its potential for preparing analogues of this compound. nih.govorgsyn.org

Enantioselective Synthesis of (S)-Ethyl 2-Isocyanato-4-Methylvalerate

Chiral Pool Approaches Utilizing L-Valine Derivatives

The enantioselective synthesis of (S)-ethyl 2-isocyanato-4-methylvalerate can be effectively achieved by starting from a chiral precursor, a strategy known as the chiral pool approach. L-valine, a naturally occurring amino acid, serves as an excellent and readily available starting material for this purpose.

The synthesis begins with the esterification of L-valine to produce the corresponding ethyl ester, L-valine ethyl ester. This derivative retains the stereocenter of the original amino acid. Subsequent conversion of the amino group to an isocyanate group can be accomplished using the methods described previously, such as reaction with triphosgene or through a Curtius rearrangement of the corresponding acyl azide. These transformations generally proceed with retention of configuration at the chiral center, thus affording the desired (S)-enantiomer of this compound. wikipedia.org This approach is a common strategy for producing enantiomerically pure amino acid-derived isocyanates for use in the synthesis of chiral molecules and pharmaceuticals. orgsyn.org

Table 1: Summary of Synthetic Methods for Isocyanates

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Phosgene-Based | Amino Acid Ester | Phosgene | Traditional, direct method; uses highly toxic gas. tandfonline.comchemicalforums.comgoogle.com |

| Triphosgene | Amino Acid Ester | Triphosgene, Base | Safer alternative to phosgene; high yields. nih.govorgsyn.org |

| DPPA-Mediated | Carboxylic Acid | DPPA, Base | Phosgene-free, one-pot synthesis via Curtius rearrangement. tandfonline.comtandfonline.comchemicalbook.com |

| Curtius Rearrangement | Acyl Azide | Heat or Light | Versatile, retains stereochemistry. nih.govwikipedia.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl Leucinate |

| L-Valine |

| L-Valine Ethyl Ester |

| Phosgene |

| Triphosgene (Bis(trichloromethyl) carbonate) |

| Diphenylphosphoryl Azide (DPPA) |

| Dimethyl Sulfoxide (DMSO) |

| Trifluoroacetic Anhydride |

| Ethyl 2-Isocyanatoacetate |

| Ethyl 2-Isocyanoacetate |

| Sodium Bicarbonate |

| Pyridine |

| Hydrogen Chloride |

| Dimethyl Sulfide |

| Isocyanate |

| Carbamate |

| Urea (B33335) |

| Acyl Azide |

Asymmetric Catalysis in Isocyanate Formation

The direct asymmetric catalytic conversion of a primary amine to an isocyanate is a challenging transformation in synthetic chemistry. For α-amino acid esters like L-leucine ethyl ester, the primary focus of asymmetric synthesis is typically on the formation of the chiral amino ester precursor itself, as the subsequent conversion to the isocyanate is often assumed to proceed with retention of configuration under appropriate conditions. However, the development of catalytic methods that can directly influence the stereochemistry of the isocyanate formation or operate under conditions that guarantee no racemization is of significant interest.

While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, the field of asymmetric catalysis offers potential strategies. One theoretical approach is through kinetic resolution of a racemic mixture of the corresponding amino ester. In this process, a chiral catalyst would selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. cas.cn For instance, lipase-catalyzed reactions have been employed for the kinetic resolution of various chiral compounds, including amino acid derivatives. researchgate.net Another possibility involves the use of chiral catalysts in non-phosgene routes, such as the catalytic decomposition of carbamates, although this is more established for achiral isocyanates. nih.gov

The synthesis of chiral nonracemic isocyanides, which can be oxidized to isocyanates, is another area of exploration. These are often prepared from chiral amines, which themselves can be sourced from natural pools or through asymmetric synthesis. scispace.com The dehydration of the corresponding formamide (B127407) to an isocyanide is a key step, often employing reagents like POCl₃, diphosgene, or triphosgene. scispace.com

Ultimately, for a compound like this compound, which is derived from a readily available chiral amino acid (L-leucine), the most common and practical approach remains the stereospecific conversion of the enantiomerically pure amino ester precursor.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to ensure high yields and purity of this compound, while minimizing side reactions and racemization. Key parameters that are typically optimized include the choice of solvent, catalyst system and its loading, temperature, and reaction time.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of isocyanate synthesis. For phosgenation reactions, aprotic solvents are generally preferred to avoid reaction with the highly electrophilic isocyanate product. A detailed procedure for the synthesis of a similar compound, ethyl 2-isocyanatoacetate, utilizes dichloromethane (B109758) (CH₂Cl₂) as the solvent. orgsyn.orgorgsyn.org This solvent is advantageous due to its inertness and ease of removal due to its low boiling point. Other aprotic solvents such as toluene (B28343) or ethyl acetate (B1210297) could also be considered.

The kinetics of isocyanate formation from amino esters are influenced by several factors. In phosgenation reactions, the reaction is typically rapid, even at low temperatures. For instance, the conversion of ethyl 2-isocyanoacetate to its corresponding isocyanate using dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride proceeds efficiently at temperatures as low as -78 °C, with the reaction being complete within an hour upon warming to room temperature. orgsyn.org The use of a base, such as sodium bicarbonate, is crucial to neutralize the HCl generated during phosgenation, driving the reaction to completion. orgsyn.org

Non-phosgene routes, such as the thermal decomposition of carbamates, have different kinetic profiles. These reactions often require elevated temperatures, for example, between 150 °C and 232 °C, to achieve significant conversion to the isocyanate. google.com

Catalyst Selection and Loading

In the context of converting L-leucine ethyl ester to this compound, the term "catalyst" can refer to reagents that facilitate the transformation. In phosgene-based methods, while phosgene, diphosgene, or triphosgene are the primary reagents, a base is essential for the reaction to proceed efficiently. A common procedure for the synthesis of amino acid ester isocyanates uses triphosgene as the phosgene equivalent and sodium bicarbonate as the base. orgsyn.org The stoichiometry of the base is critical to neutralize the generated acid.

For non-phosgene routes, true catalysts are employed. For example, the synthesis of N-substituted carbamates (isocyanate precursors) can be catalyzed by a nickel-promoted magnetic iron oxide catalyst. cas.cn The thermal decomposition of carbamates to isocyanates can also be catalyzed, with zinc-based catalysts showing high activity. nih.gov

The loading of the catalyst or reagent is a critical parameter to optimize. In the synthesis of ethyl 2-isocyanatoacetate from the corresponding isonitrile, a catalytic amount (e.g., 10 mol%) of trifluoroacetic anhydride is sufficient to promote the oxidation by DMSO. orgsyn.org In isothiourea-catalyzed enantioselective reactions, catalyst loading can be as low as 5 mol%. nih.gov The optimal catalyst loading will depend on the specific reaction pathway and should be determined experimentally to balance reaction efficiency and cost.

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

| Solvent | Dichloromethane | Inert, easy to remove | orgsyn.orgorgsyn.org |

| Phosgene Source | Triphosgene | Solid, safer to handle than phosgene gas | orgsyn.org |

| Base | Sodium Bicarbonate | Neutralizes HCl, drives reaction | orgsyn.org |

| Temperature | 0 °C to Room Temp. | Allows for controlled reaction | orgsyn.org |

Isolation and Purification Strategies

The isolation and purification of this compound are critical to obtain a product of high purity, as isocyanates are reactive compounds that can undergo side reactions. A common workup procedure for related amino acid ester isocyanates involves quenching the reaction, followed by extraction and solvent removal. orgsyn.org

For instance, after the reaction is complete, the mixture can be diluted with an organic solvent and washed with an aqueous solution, such as saturated sodium bicarbonate, to remove any unreacted acid and other water-soluble impurities. orgsyn.org The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate and filtered. orgsyn.org The solvent is subsequently removed under reduced pressure using a rotary evaporator. orgsyn.orgorgsyn.org

Due to the thermal sensitivity of many isocyanates, purification by distillation must be conducted under high vacuum to keep the temperature low and prevent decomposition or polymerization. For volatile amino acid ester isocyanates, distillation can be an effective purification method. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of the Isocyanate Moiety

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group in ethyl 2-isocyanato-4-methylvalerate carries a partial positive charge, making it an electrophilic center prone to attack by nucleophiles. This fundamental reactivity underpins the formation of a variety of important chemical structures.

Reactions with Alcohols: Formation of Urethanes

The reaction of isocyanates with alcohols is a well-established method for the synthesis of urethanes. In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This results in the formation of a urethane (B1682113), also known as a carbamate. The general mechanism involves the addition of the alcohol across the N=C bond of the isocyanate.

While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of isocyanates suggests that it would readily react with various alcohols to form the corresponding N-(1-ethoxycarbonyl-3-methylbutyl)urethanes. The reaction is typically carried out in the presence of a suitable solvent and may be catalyzed by bases or organometallic compounds to enhance the reaction rate. A patent describes a process for preparing urethanes by reacting an isocyanate with an alcohol at a temperature below the decomposition point of the urethane and above the boiling point of the isocyanate. google.com

Table 1: Examples of Urethane Formation from Isocyanates and Alcohols

| Isocyanate | Alcohol | Product (Urethane) |

| This compound | Methanol (B129727) | Methyl N-(1-ethoxycarbonyl-3-methylbutyl)carbamate |

| This compound | Ethanol (B145695) | Ethyl N-(1-ethoxycarbonyl-3-methylbutyl)carbamate |

| This compound | Isopropanol (B130326) | Isopropyl N-(1-ethoxycarbonyl-3-methylbutyl)carbamate |

This table presents hypothetical products based on the general reactivity of isocyanates, as specific examples with this compound were not found in the search results.

Reactions with Amines: Formation of Ureas and Thioureas

The reaction between an isocyanate and an amine is a primary route to the synthesis of ureas. wikipedia.org The nitrogen atom of the amine, being a strong nucleophile, attacks the isocyanate carbon, leading to the formation of a substituted urea (B33335). This reaction is generally fast and efficient. wikipedia.orgorganic-chemistry.org Similarly, isocyanates can react with thiols or sources of sulfur to produce thioureas. organic-chemistry.org

Research has demonstrated various methods for urea synthesis, including "on-water" reactions of isocyanates with amines, which offer a sustainable and chemoselective approach. organic-chemistry.orgorganic-chemistry.org Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of ureas and thioureas from isocyanates and amines. nih.gov These methods are often rapid and result in high yields. nih.gov

Table 2: Synthesis of Ureas and Thioureas

| Reactant 1 | Reactant 2 | Product | Synthesis Method | Reference |

| Isocyanate | Amine | Urea | Condensation | wikipedia.org |

| Isothiocyanate | Amine | Thiourea | Condensation | nih.gov |

| Isocyanate | Amine | Unsymmetrical Urea | "On-water" reaction | organic-chemistry.orgorganic-chemistry.org |

| Isocyanate | Amine | Urea | Mechanochemical ball milling | nih.gov |

Cycloaddition Reactions

The cumulative double bonds in the isocyanate group of this compound allow it to participate in cycloaddition reactions, providing pathways to various heterocyclic systems.

[2+2] Cycloadditions Leading to Four-Membered Heterocycles

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes. In this process, the C=N bond of the isocyanate reacts with the C=C bond of the alkene to form a four-membered ring containing a nitrogen atom, known as an azetidinone. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on both the isocyanate and the alkene. Research has explored [2+2] cycloadditions of various substrates, such as ethyl-morpholinocrotonate with nitroalkenes, as a method for synthesizing four-membered rings. researchgate.net

[2+3] Cycloadditions in the Synthesis of Five-Membered Heterocycles

Isocyanates can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azomethine ylides. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For instance, the reaction of an isocyanate with a nitrone can lead to the formation of a 1,2,4-oxadiazolidin-5-one. Similarly, reaction with an azomethine ylide can produce a derivative of imidazolidinone. Studies have shown that [3+2] cycloaddition reactions involving various dipolarophiles are effective for synthesizing five-membered heterocycles with good regio- and stereoselectivity. researchgate.net

Rearrangement Reactions Involving the Isocyanate Functionality

Several named reactions in organic chemistry are pivotal for the synthesis of isocyanates. These reactions typically involve the rearrangement of a nitrogen-containing functional group, leading to the formation of the characteristic isocyanate structure. While these reactions produce isocyanates, the isocyanate itself is an intermediate that is often reacted further in situ.

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, is a method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.com The key to this transformation is the formation of an isocyanate intermediate. wikipedia.orgtcichemicals.com

The reaction is typically carried out by treating a primary amide with bromine in a basic aqueous solution, such as sodium hydroxide. wikipedia.orgntu.edu.sg The process begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation results in a bromoamide anion. This anion undergoes rearrangement where the alkyl or aryl group (R-group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org Under the aqueous basic conditions of the reaction, the isocyanate intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgmasterorganicchemistry.com

If the reaction is performed in the presence of an alcohol instead of water, the isocyanate can be trapped to form a stable carbamate. wikipedia.orgtcichemicals.com This variation is particularly useful for creating protected amines. wikipedia.org

First described by Theodor Curtius in 1885, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to produce an isocyanate and nitrogen gas. wikipedia.orgnih.govwikipedia.org This reaction is a versatile and widely used method for synthesizing isocyanates from carboxylic acids under mild conditions. nih.govrsc.org

The process starts with the conversion of a carboxylic acid into an acyl azide. This can be achieved by reacting an acyl chloride or a mixed anhydride (B1165640) with an azide salt like sodium azide. organic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement; the R-group migrates to the nitrogen atom as nitrogen gas is eliminated. wikipedia.org This migration occurs with complete retention of the R-group's stereochemistry. wikipedia.org

The resulting isocyanate is stable and can be isolated, but it is often reacted immediately with a nucleophile. nih.govorganic-chemistry.org Reaction with water leads to a primary amine after decarboxylation of the intermediate carbamic acid. organic-chemistry.org When conducted in the presence of alcohols or amines, the isocyanate yields carbamates or ureas, respectively. nih.govwikipedia.org The Curtius rearrangement is broadly applicable and tolerant of many functional groups, making it a valuable tool in the synthesis of complex molecules, including amino acid derivatives and natural products. wikipedia.orgnih.gov For instance, it has been used to prepare isocyanates from Fmoc-protected amino acid azides.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives (such as O-acyl, sulfonyl, or phosphoryl esters) into an isocyanate. wikipedia.orgunacademy.comnumberanalytics.com Discovered by Wilhelm Lossen, this reaction proceeds through the treatment of the hydroxamic acid derivative with a base or by heating it. quora.comslideshare.net

The mechanism begins with the deprotonation of the hydroxamic acid derivative at the nitrogen atom by a base, forming its conjugate base. masterorganicchemistry.comwikipedia.org This is followed by a concerted rearrangement where the R-group migrates to the nitrogen, and a carboxylate anion is eliminated, yielding the isocyanate intermediate. wikipedia.orgunacademy.com

Similar to the isocyanates formed in the Hofmann and Curtius rearrangements, the product of the Lossen rearrangement can be hydrolyzed by water to form a primary amine and carbon dioxide, or it can react with amines to form ureas. wikipedia.orgquora.com A key advantage is that the reaction can sometimes be carried out under neutral conditions by heating the free hydroxamic acid. unacademy.com

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, involves the reaction of an azide with a carbonyl compound under acidic conditions to yield an amine or an amide, with the expulsion of nitrogen gas. testbook.comwikipedia.org When a carboxylic acid is used as the carbonyl-containing starting material, it is converted into a primary amine via an isocyanate intermediate. wikipedia.orgtutorchase.com

The reaction mechanism with a carboxylic acid starts with its protonation and subsequent loss of water to form a highly reactive acylium ion. wikipedia.orgbyjus.com This ion is then attacked by hydrazoic acid (HN₃) to form a protonated acyl azide. byjus.com A rearrangement occurs where the R-group migrates to the nitrogen atom, leading to the elimination of dinitrogen (N₂) and the formation of a protonated isocyanate. wikipedia.orgbyjus.com

This protonated isocyanate is then attacked by water to form a carbamate, which, after deprotonation and decarboxylation, gives the final amine product. wikipedia.orgbyjus.com The Schmidt reaction is closely related to the Curtius rearrangement, but typically uses hydrazoic acid directly with the carboxylic acid under acidic conditions. organic-chemistry.orgwikipedia.org It has found applications in the synthesis of complex molecules like disubstituted amino acids and alkaloids. testbook.comlibretexts.org

Functional Group Interconversions of the Ester Moiety

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid presents a significant chemical challenge due to the high reactivity of the isocyanate moiety. Isocyanates are electrophiles that readily react with various nucleophiles, including water, which is the reagent for hydrolysis. wikipedia.orgresearchgate.net

Under typical ester hydrolysis conditions, whether acidic or basic, the isocyanate group is unlikely to remain intact.

Reaction with Water : The isocyanate group reacts with water to form a carbamic acid intermediate. wikipedia.orgresearchgate.net This intermediate is generally unstable and undergoes spontaneous decarboxylation (loss of CO₂) to yield a primary amine. wikipedia.orgwikipedia.org In the case of this compound, this would lead to the formation of Leucine (B10760876) ethyl ester.

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of the isocyanate is catalyzed. copernicus.org The reaction with water would still lead to the formation of the corresponding primary amine and carbon dioxide. byjus.com

Base-Catalyzed Hydrolysis : In basic conditions, the isocyanate would also react. The hydrolysis of isocyanates can be base-catalyzed, leading to the formation of a primary amine and carbonate (from the reaction of CO₂ with the base). stackexchange.comrsc.org

Therefore, the selective hydrolysis of the ester function without affecting the isocyanate group is not a straightforward transformation. The reaction of the isocyanate with water to form an N-carbamoyl amino acid, which can then be hydrolyzed, is a known pathway. microbialtec.commonarchinitiative.orgwikipedia.org The simultaneous hydrolysis of both the ester and the N-carbamoyl group (formed from the isocyanate and water) would ultimately yield the amino acid Leucine.

Compound Data

Transesterification Reactions

Transesterification is a chemical process that involves exchanging the alcohol portion of an ester with another alcohol. wikipedia.org In the case of this compound, the ethyl group of the ester can be replaced by a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. byjus.com

Mechanism:

Acid-Catalyzed Transesterification: Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com After a series of proton transfer steps, the original ethanol molecule is eliminated, and the new ester is formed upon deprotonation. masterorganicchemistry.comyoutube.com To drive the reaction to completion, it is common to use the incoming alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide ion. byjus.com This alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The original ethoxide group is then eliminated, yielding the new ester product. youtube.com

The highly reactive isocyanate group (–N=C=O) within this compound generally remains intact during transesterification, provided that anhydrous conditions are maintained and the alcohol nucleophile does not react with the isocyanate. The isocyanate group is susceptible to reaction with nucleophiles, including alcohols, which would lead to the formation of a urethane—a competing side reaction. Careful control of reaction conditions, such as temperature and catalyst choice, is crucial to favor transesterification over urethane formation.

| Catalyst Type | Reagents | Key Mechanistic Steps | Typical Conditions |

| Acid | H₂SO₄, p-TsOH | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by new alcohol. 3. Formation of tetrahedral intermediate. 4. Proton transfer and elimination of ethanol. | Excess of the new alcohol (as solvent), heat. masterorganicchemistry.com |

| Base | NaOR, KOR | 1. Deprotonation of new alcohol to form alkoxide. 2. Nucleophilic attack by alkoxide. 3. Formation of tetrahedral intermediate. 4. Elimination of ethoxide. | Anhydrous alcohol, catalytic amount of base. masterorganicchemistry.com |

| Enzyme | Lipases | Enzyme active site binds the ester and facilitates nucleophilic attack by the alcohol. | Mild conditions, specific pH and temperature. wikipedia.org |

Reduction to Alcohols

The reduction of this compound can target either the ester or the isocyanate functional group, depending on the reducing agent and reaction conditions.

Reduction of the Ester Group: The ester group can be reduced to a primary alcohol, yielding (S)-2-isocyanato-4-methyl-1-pentanol. This transformation requires strong reducing agents, as esters are less reactive towards nucleophilic attack than aldehydes or ketones. masterorganicchemistry.com

Common reducing agents for this purpose include Lithium Aluminum Hydride (LiAlH₄) and, under specific conditions, Sodium Borohydride (NaBH₄). commonorganicchemistry.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.com However, LiAlH₄ is also potent enough to reduce the isocyanate group itself, typically to a secondary amine (methylamino group), which can lead to a mixture of products. doubtnut.com

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent than LiAlH₄ and does not typically reduce esters under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com However, its reactivity can be enhanced by using it in large excess, at higher temperatures, or in the presence of additives like Lewis acids (e.g., LiCl, AlCl₃) or by using specific solvents like polyethylene (B3416737) glycols. researchgate.netprotocol-online.org These modifications can enable the reduction of the ester to an alcohol while potentially preserving the isocyanate group, offering a more chemoselective route.

Reduction of the Isocyanate Group: The isocyanate group can be reduced, but the product is typically not an alcohol. Strong hydrides like LiAlH₄ will reduce isocyanates to secondary amines. doubtnut.com More selective reagents have been developed to target the isocyanate group in the presence of other functionalities like esters. For instance, the use of the Schwartz reagent (Cp₂ZrHCl) allows for the chemoselective reduction of isocyanates to formamides, leaving ester groups untouched. nih.govunivie.ac.atacs.orgresearchgate.netorganic-chemistry.org This highlights the possibility of selectively transforming the isocyanate moiety without affecting the ester.

The synthesis of N-protected amino alcohols, which are structurally related to the target compound, often involves the reduction of the corresponding N-protected amino acid esters. sigmaaldrich.com For example, N-(tert-Butoxycarbonyl)-L-leucinol can be prepared by the reduction of the corresponding ester, demonstrating a common strategy for producing chiral amino alcohols. sigmaaldrich.com

| Reagent | Target Group | Product(s) | Selectivity & Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Ester & Isocyanate | Primary alcohol and/or secondary amine. | Low selectivity; powerful reducing agent. Reduces both functional groups. commonorganicchemistry.commasterorganicchemistry.comdoubtnut.com |

| Sodium Borohydride (NaBH₄) | Ester | Primary alcohol. | Generally unreactive with esters unless activated (e.g., with Lewis acids, high temp). masterorganicchemistry.comresearchgate.net |

| Schwartz Reagent (Cp₂ZrHCl) | Isocyanate | Formamide (B127407). | High chemoselectivity for the isocyanate group over the ester. nih.govacs.org |

Applications in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Compounds

The inherent chirality of ethyl 2-isocyanato-4-methylvalerate, specifically the (S)-enantiomer, makes it a useful starting material for the synthesis of other chiral compounds. The isocyanate group provides a reactive handle for a variety of transformations, allowing for the introduction of new functionalities while retaining the original stereocenter.

The stereocenter in this compound can influence the stereochemical outcome of reactions at the isocyanate group or other parts of the molecule, leading to the formation of diastereomers in unequal ratios. This diastereoselectivity is a cornerstone of modern asymmetric synthesis, enabling the creation of molecules with multiple, well-defined stereocenters.

The reaction of chiral isocyanates, such as this compound, with nucleophiles can proceed with diastereoselectivity. The existing chiral center directs the approach of the incoming nucleophile, favoring the formation of one diastereomer over the other. For instance, the addition of a chiral amine to the isocyanate would result in a chiral urea (B33335) derivative with two stereocenters. The ratio of the resulting diastereomers would be dependent on the steric and electronic interactions between the chiral isocyanate and the chiral amine.

While specific studies detailing diastereoselective reactions of this compound are not abundant in publicly available literature, the principles of such transformations are well-established with similar chiral isocyanates.

While this compound is itself a chiral molecule, it can also be employed in reactions catalyzed by chiral catalysts to achieve high enantioselectivity. In such cases, the catalyst controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

For example, a metal-catalyzed reaction involving the isocyanate group could be rendered enantioselective by the use of a chiral ligand. These ligands create a chiral environment around the metal center, which in turn dictates the facial selectivity of the reaction on the isocyanate.

The related compound, methyl (S)-(-)-2-isocyanato-4-methylvalerate, is noted for its utility in asymmetric synthesis, which provides a basis for developing novel pharmaceuticals and agrochemicals by facilitating the creation of complex molecular architectures. chemimpex.com

Synthesis of Complex Molecular Architectures

The versatility of the isocyanate functional group makes this compound a valuable building block for the synthesis of more complex molecules, including scaffolds for natural products and libraries for drug discovery.

Natural products often possess intricate, three-dimensional structures with multiple stereocenters. Chiral building blocks like this compound can serve as starting points for the synthesis of these complex targets. The isocyanate group can be transformed into a variety of other functional groups, such as ureas, carbamates, and amides, which are common motifs in natural products. doxuchem.comresearchgate.net

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is an area where amino acid-derived isocyanates are particularly useful. rsc.org These molecules can incorporate the side chain of the parent amino acid, in this case, the isobutyl group of leucine (B10760876), into a new backbone, potentially leading to compounds with improved stability and bioavailability compared to natural peptides.

In drug discovery, once a "hit" compound with some desired biological activity is identified, it is often necessary to synthesize a variety of related structures to optimize its properties. This process, known as lead optimization, relies on the ability to easily modify the initial scaffold. The reactivity of the isocyanate group in this compound makes it an ideal handle for such diversification. nih.gov

By reacting the isocyanate with a range of different nucleophiles (alcohols, amines, thiols), a library of derivatives can be rapidly generated. doxuchem.com This allows for the systematic exploration of the structure-activity relationship (SAR), helping to identify the key structural features responsible for the compound's biological activity. The development of diverse and complex scaffolds is a key challenge in modern medicinal chemistry. nih.gov

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of compounds, or libraries, for high-throughput screening to identify new drug leads or other functional molecules. researchgate.net Isocyanate-based multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the combination of three or more starting materials in a single step to produce complex products. rsc.orgnih.gov

This compound can be used as a key component in such MCRs. For example, in a Ugi-type reaction, an isocyanate, a ketone or aldehyde, an amine, and a carboxylic acid can be combined to generate a complex α-acylamino amide. By varying each of the components, a large and diverse library of compounds can be synthesized. The use of amino-acid-derived isocyanates in these reactions allows for the incorporation of natural side chains, which can be beneficial for biological activity. researchgate.net

The table below illustrates a hypothetical library synthesis using this compound in a multicomponent reaction with different amines and aldehydes.

| Entry | Amine | Aldehyde | Product Scaffold |

| 1 | Aniline | Benzaldehyde | N-Aryl-N'-(1-aryl-2-oxo-2-(ethylamino)ethyl)-N''-((S)-1-isocyanato-3-methylbutyl)urea |

| 2 | Benzylamine | Formaldehyde | N-Benzyl-N'-(2-oxo-2-(ethylamino)ethyl)-N''-((S)-1-isocyanato-3-methylbutyl)urea |

| 3 | Cyclohexylamine | Acetaldehyde | N-Cyclohexyl-N'-(1-methyl-2-oxo-2-(ethylamino)ethyl)-N''-((S)-1-isocyanato-3-methylbutyl)urea |

This approach allows for the rapid generation of a multitude of distinct compounds from a few readily available starting materials, significantly accelerating the discovery process.

Development of Novel Reagents and Catalysts

The chemical reactivity of this compound also positions it as a starting material for the development of novel reagents and catalysts. cymitquimica.com The isocyanate group can be transformed into a wide range of other functional groups.

For instance, the isocyanate can be hydrolyzed to an amine, which can then be further functionalized. This amine could serve as a ligand for a metal catalyst, with the chiral center derived from leucine potentially inducing stereoselectivity in catalytic transformations. The ester functionality could also be modified, for example, by reduction to an alcohol or by amidation, to create bifunctional molecules with unique properties.

Furthermore, the isocyanate itself can be used to "tag" molecules. By reacting with a specific functional group on a larger molecule, it can introduce the ethyl leucinate moiety, which can then be used for purification, visualization, or to impart specific physical or biological properties. The development of such molecular probes and tags is an active area of chemical biology research. The use of isocyanates in bioconjugation to attach molecules to biomolecules is a known application. chemimpex.com

Role in Polymer Science and Materials Chemistry

Polyurethane Chemistry as a Key Application

Polyurethanes are a versatile class of polymers used in countless applications, from flexible foams to durable coatings. The synthesis of all polyurethanes involves the reaction of a di- or poly-isocyanate with a polyol. Ethyl 2-isocyanato-4-methylvalerate serves as a key building block in this field. chemimpex.com

Flexible polyurethane foams are widely used in furniture, bedding, and automotive seating. desmi.com These foams are produced by reacting isocyanates with polyols in the presence of a blowing agent, which is often water. google.com The isocyanate reacts with water to generate carbon dioxide gas, which acts as the blowing agent, creating the foam's cellular structure. google.comepa.gov

This compound can be used as a specialty intermediate in these formulations. chemimpex.com Its specific structure can be leveraged to modify the final properties of the foam, such as its flexibility, resilience, and load-bearing capacity. By incorporating this monomer into the polymer backbone, manufacturers can fine-tune the foam's performance characteristics to meet specific application demands.

Polyurethane-based coatings and adhesives are prized for their durability, abrasion resistance, and strong adhesion. The isocyanate group is critical to their function, as it reacts with polyols and other active hydrogen-containing species on a substrate to form a cross-linked, high-strength polymer network. This compound is a valuable component in the synthesis of prepolymers used in these applications. chemimpex.com The resulting coatings can provide excellent protection for surfaces, while the adhesives form powerful bonds between various materials.

The demand for high-performance materials in sectors like aerospace and automotive drives the development of specialty polymers. This compound is employed in the synthesis of such polymers, where its unique structure contributes to enhanced material properties. chemimpex.com The incorporation of this monomer can influence characteristics like thermal stability, chemical resistance, and mechanical strength, making it a crucial ingredient for creating advanced materials that can withstand demanding environments. chemimpex.com

Design and Synthesis of Advanced Polymeric Materials

Beyond traditional polyurethane applications, this compound is a valuable monomer for designing and synthesizing advanced polymeric materials with precisely controlled structures and properties.

Copolymerization is a technique used to create polymers from two or more different monomers, resulting in materials with properties distinct from the parent homopolymers. This compound can be copolymerized with other vinyl monomers, such as methacrylates or styrenes, to introduce a reactive isocyanate group into the side chain of the resulting polymer. researchgate.net

The reactivity of this pendant isocyanate group can then be exploited for further chemical modifications, such as cross-linking or grafting, to create complex polymer architectures. researchgate.net The behavior of such copolymerizations is described by monomer reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind or the comonomer.

Table 1: Monomer Reactivity Ratios and Copolymer Type

| Reactivity Ratio Values | Copolymer Structure | Description |

|---|---|---|

| r₁ > 1 and r₂ > 1 | Block | Long sequences of each monomer. |

| r₁ ≈ 1 and r₂ ≈ 1 | Statistical/Ideal | Monomers are randomly distributed according to feed ratio. |

| r₁ ≈ 0 and r₂ ≈ 0 | Alternating | Monomers add to the chain in a regularly alternating sequence. |

| r₁ > 1 and r₂ < 1 | Random/Statistical | The copolymer will be enriched in monomer 1. mdpi.com |

This table provides a conceptual overview of how monomer reactivity ratios (r₁ and r₂) influence the final structure of a copolymer. The specific ratios for this compound with other monomers would need to be determined experimentally.

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block, graft, and star polymers). mdpi.com

The structure of this compound is suitable for use in these advanced polymerization methods. However, the high reactivity of the isocyanate group often requires a protection strategy, where the group is temporarily converted to a less reactive form during polymerization and then deprotected afterward to restore its functionality. This approach enables the precise placement of reactive isocyanate groups within a polymer chain, opening up possibilities for creating highly sophisticated materials for applications in nanotechnology, biomedical devices, and smart materials.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₅NO₃ nih.govnist.gov |

| IUPAC Name | ethyl 2-isocyanato-4-methylpentanoate nih.gov |

| Molecular Weight | 185.22 g/mol nih.gov |

| CAS Number | 64505-10-8 nih.govnist.gov |

| SMILES | CCOC(=O)C(CC(C)C)N=C=O nih.govfishersci.pt |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-isocyanatoethyl methacrylate (B99206) (IEM) |

| 4,4'-Methylene diphenyl diisocyanate (MDI) |

| Polymeric MDI |

| Carbon Dioxide |

| Alcohols |

| Amines |

| Water |

| Methacrylates |

| Styrenes |

| Polyol |

| Urethane (B1682113) |

Bioorganic and Medicinal Chemistry Applications

Intermediate in Pharmaceutical Development

The unique structural features of ethyl 2-isocyanato-4-methylvalerate make it a valuable starting material for the synthesis of pharmaceutical compounds. Its ability to react with a wide range of nucleophiles allows for the introduction of diverse functionalities, leading to the creation of novel drug candidates.

Synthesis of Drugs Targeting Neurological Disorders

While direct evidence for the use of this compound in the synthesis of currently marketed drugs for neurological disorders is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of drugs like pregabalin (B1679071) suggests its potential utility. Pregabalin, a gamma-aminobutyric acid (GABA) analogue, is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.

Patent literature details the synthesis of (S)-pregabalin starting from ethyl 2-cyano-4-methylpentanoate, a compound that can be conceptually derived from this compound through the conversion of the isocyanate group to a nitrile. google.com The isocyanate group is highly reactive towards nucleophiles and can be transformed into various other functional groups, including amines and their derivatives, which are common in neurologically active compounds. The reaction of the isocyanate with water, for instance, yields a carbamic acid which can then be decarboxylated to an amine. This amine could then be a precursor to the final drug structure. The versatility of the isocyanate group allows for the construction of the core structures required for activity in certain classes of neurological drugs.

Precursor for Bioactive Heterocycles

The isocyanate functionality of this compound is a powerful tool for the construction of heterocyclic ring systems, many of which form the scaffold of bioactive molecules. The electrophilic carbon of the isocyanate group can react with dinucleophilic reagents to form a variety of heterocyclic structures. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of substituted triazoles or other nitrogen-containing heterocycles. researchgate.net Similarly, cyclocondensation reactions with other appropriate reagents can yield a diverse range of heterocyclic compounds. researchgate.net Thiazole heterocycles, for example, are important subunits in many natural products and drugs. researchgate.net The ability to readily form such ring systems makes this compound a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Agrochemical Applications

In the agrochemical industry, the controlled delivery and enhanced efficacy of active ingredients are of paramount importance. This compound has potential applications in this sector, primarily in the formulation of pesticides and herbicides.

Formulation of Pesticides and Herbicides

One of the key applications of isocyanates in the agrochemical industry is in the formation of microcapsules for pesticides. unifiedpatents.comsolutionsstores.comyoutube.com This technique involves encapsulating the active ingredient within a polymer shell, which can be formed from the polymerization of isocyanates with other monomers to create polyurea or polyurethane coatings. unifiedpatents.comgoogle.com This encapsulation offers several advantages, including the protection of the active ingredient from environmental degradation and the potential for controlled release. youtube.com

Table 1: Potential Role of this compound in Pesticide Formulation

| Application | Mechanism | Potential Advantage |

| Microencapsulation | Formation of polyurea/polyurethane shell | Controlled release, increased stability of active ingredient |

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. Isocyanates are reactive functional groups that can be utilized in bioconjugation strategies due to their ability to readily react with nucleophilic groups found on biomolecules, such as the amine groups of lysine (B10760008) residues.

The high reactivity of the isocyanate group in this compound makes it a potential candidate for such applications. The reaction with an amine on a protein would result in the formation of a stable urea (B33335) linkage, effectively tethering the valerate-derived portion to the biomolecule. This could be used to attach small molecule probes, imaging agents, or other functionalities to proteins for research or therapeutic purposes. While specific studies employing this compound for bioconjugation are not prevalent in the literature, the fundamental reactivity of isocyanates with proteins is a well-established principle in the field of bioconjugation.

Facilitating Attachment of Biomolecules

A primary application of this compound is in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The isocyanate functional group (-N=C=O) is a potent electrophile that readily reacts with nucleophilic groups found on biomolecules such as proteins and peptides.

Specifically, the isocyanate can react with:

Primary amines (-NH₂): Found at the N-terminus of proteins and on the side chain of the amino acid lysine. This reaction forms a stable urea linkage.

Hydroxyl groups (-OH): Found on the side chains of serine, threonine, and tyrosine. This reaction forms a urethane (B1682113) linkage. The reaction of isocyanates with the hydroxyl groups of poly(ethylene glycol)s (PEGs) to form urethane linkages is a well-established method in creating biocompatible materials. nist.gov

This reactivity allows this compound to act as a versatile linker, enabling the covalent attachment of its leucine-like scaffold to various biological substrates. A closely related compound, Methyl (S)-(-)-2-isocyanato-4-methylvalerate, is noted for its utility in facilitating the attachment of biomolecules in bioconjugation processes. chemimpex.com

Development of Targeted Drug Delivery Systems

The ability to conjugate with biomolecules directly leads to the use of this compound in the development of targeted drug delivery systems. In this context, the compound can serve as a linker to attach a therapeutic agent to a targeting moiety, such as an antibody or a specific peptide that recognizes cancer cells.

The process leverages the bioconjugation chemistry described previously. By reacting the isocyanate with a functional group on a targeting protein, and subsequently coupling a drug to the ester portion of the molecule (or incorporating it beforehand), a complete drug delivery vehicle can be assembled. The leucine-derived portion of the molecule can also influence the solubility and pharmacokinetic properties of the resulting conjugate. Research involving the analogous methyl ester highlights its importance in bioconjugation processes that are crucial for creating targeted drug delivery systems. chemimpex.com

Peptidomimetic and Oligopeptide Synthesis

The structural similarity of this compound to the amino acid leucine (B10760876) allows for its use in modifying and creating novel peptide structures.

Incorporation into Peptide Chains

This compound serves as a leucine analogue that can be incorporated into peptide chains to create peptidomimetics—compounds that mimic the structure and function of natural peptides. In this application, the isocyanate group reacts with the N-terminal amine of a growing peptide chain.

This reaction results in the formation of a urea bond (-NH-CO-NH-) instead of a standard amide (peptide) bond (-CO-NH-). This alteration has significant implications:

Increased Stability: The urea linkage is generally more resistant to enzymatic degradation by proteases compared to a peptide bond, which can increase the in vivo half-life of the resulting peptidomimetic.

Structural Modification: The introduction of the urea group alters the local conformation and hydrogen bonding capabilities of the peptide backbone, which can be used to fine-tune the biological activity or binding affinity of the molecule.

This strategy is a key tool in medicinal chemistry for transforming peptides into more drug-like molecules.

Synthesis of Gamma-Secretase Inhibitors

Gamma-secretase (γ-secretase) is a multi-subunit protease complex that plays a critical role in the generation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. nih.govnih.gov As such, the development of inhibitors for this enzyme is a major therapeutic goal. science.govnih.govfrontiersin.org

Many gamma-secretase inhibitors are designed as peptidomimetics that mimic the enzyme's natural substrate, the amyloid precursor protein (APP). nih.gov These inhibitors often feature modified amino acid residues or non-peptidic linkages to block the active site of the enzyme. nih.govgoogle.com

Given its nature as a leucine-analogue building block, this compound is a relevant precursor for the synthesis of such peptidomimetic inhibitors. It can be used to cap the N-terminus of a peptide sequence designed to target the gamma-secretase active site. The resulting N-terminal urea-capped structure, with its specific isobutyl side chain mimicking leucine, can contribute to the binding affinity and inhibitory potency of the molecule. While specific examples detailing the use of this compound in a completed gamma-secretase inhibitor synthesis are not prominently documented in publicly available literature, its chemical properties make it a logical and valuable building block for the rational design of these therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy is particularly effective for the identification of Ethyl 2-Isocyanato-4-Methylvalerate due to the presence of the isocyanate (–N=C=O) functional group, which exhibits a strong and highly characteristic absorption band. spectroscopyonline.comspectroscopyonline.com This band, resulting from the asymmetric stretching vibration of the N=C=O group, appears in a relatively uncongested region of the mid-infrared spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The intensity and distinct position of this peak serve as a definitive marker for the isocyanate moiety.

In addition to the prominent isocyanate band, the IR spectrum of this compound displays other key absorptions that confirm its structure. The ester functional group is identified by a strong C=O stretching vibration, which for aliphatic esters, typically appears in the 1735–1750 cm⁻¹ range. orgchemboulder.comdocbrown.info Furthermore, the C–O stretching vibrations of the ester group are expected to produce significant bands in the 1000–1300 cm⁻¹ region. orgchemboulder.com The aliphatic C-H stretching vibrations from the ethyl and isobutyl groups are also observable in the 2850–3000 cm⁻¹ range. libretexts.org The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) confirms a very strong band at approximately 2250 cm⁻¹, characteristic of the isocyanate group. nist.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240–2280 | Strong, Sharp |

| Ester (–C=O) | Stretch | 1735–1750 | Strong |

| Ester (–C–O) | Stretch | 1000–1300 | Medium-Strong |

| Alkane (C–H) | Stretch | 2850–3000 | Medium-Strong |

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural elucidation of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds, which may be weak or inactive in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy can be used to further confirm the presence of key functional groups. The symmetric stretch of the isocyanate group, though less intense than the asymmetric stretch in IR, can be observed. The carbon-carbon single bonds of the isobutyl and ethyl chains would also be detectable. The information from Raman spectroscopy, when combined with IR data, provides a more complete vibrational profile of the molecule, aiding in a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in this compound. Based on the molecule's structure, a predictable ¹H NMR spectrum can be outlined.

The ethyl ester group will give rise to two distinct signals: a quartet for the methylene (B1212753) (–OCH₂–) protons and a triplet for the methyl (–CH₃) protons. The –OCH₂– protons are deshielded by the adjacent oxygen atom and are expected to appear around 4.2 ppm. rsc.org The protons of the isobutyl group and the proton at the chiral center (α-carbon) will exhibit more complex splitting patterns due to their environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | –OCH₂CH₃ | ~1.2-1.4 | Triplet | 3H |

| b | –OCH₂CH₃ | ~4.1-4.3 | Quartet | 2H |

| c | –CH(NCO)CH₂– | ~4.0-4.2 | Multiplet (Triplet) | 1H |

| d | –CH₂CH(CH₃)₂ | ~1.6-1.8 | Multiplet (Triplet) | 2H |

| e | –CH(CH₃)₂ | ~1.9-2.1 | Multiplet (Nonet) | 1H |

| f | –CH(CH₃)₂ | ~0.9-1.0 | Doublet | 6H |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The assignments are predictive.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for a carbon count and identification of the chemical environment of each carbon.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing far downfield in the 170–185 ppm range. libretexts.orgbhu.ac.in The carbon of the isocyanate group will also have a characteristic chemical shift, typically in the 120-130 ppm region. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| 1 | –C =O | ~170-175 |

| 2 | –N=C =O | ~125-130 |

| 3 | –OC H₂CH₃ | ~60-65 |

| 4 | –C H(NCO)– | ~55-60 |

| 5 | –C H₂CH(CH₃)₂ | ~40-45 |

| 6 | –C H(CH₃)₂ | ~24-28 |

| 7 | –CH(C H₃)₂ | ~21-24 |

| 8 | –OCH₂C H₃ | ~13-15 |

Note: These are approximate chemical shift ranges and can be influenced by solvent and other factors.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals structural details through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available from the NIST database. nist.gov

The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 185, corresponding to its molecular weight. nist.gov The fragmentation of the molecule under EI conditions will lead to a series of characteristic daughter ions. Common fragmentation pathways for esters include the loss of the alkoxy group (–OC₂H₅, 45 Da) and McLafferty rearrangement. libretexts.org The presence of the isobutyl group and the isocyanate function will also lead to specific cleavage patterns. Analysis of the NIST spectrum shows significant peaks at m/z 114, 88, and 70, which correspond to logical fragmentation of the parent molecule.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Structure |

| 185 | Molecular Ion | [C₉H₁₅NO₃]⁺ |

| 156 | Loss of –C₂H₅ | [C₇H₁₀NO₃]⁺ |

| 140 | Loss of –OC₂H₅ | [C₇H₁₀NO₂]⁺ |

| 114 | Loss of –COOC₂H₅ | [C₅H₈NO]⁺ |

| 88 | McLafferty Rearrangement | [C₄H₈O₂]⁺ |

| 70 | Loss of isocyanate from m/z 114 | [C₅H₁₀]⁺ |

| 57 | Isobutyl cation | [C₄H₉]⁺ |

| 43 | Isopropyl cation | [C₃H₇]⁺ |

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of volatile compounds like this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides key mass spectral data for this compound. nist.gov

The EI-MS of this compound (C9H15NO3) reveals a molecular weight of 185.2203 g/mol . nist.gov The mass spectrum is characterized by a series of fragment ions that provide structural information. While a detailed fragmentation pattern is not fully elucidated in the provided search results, the NIST and PubChem databases indicate the availability of the EI-MS data. nist.govnih.gov A notable feature in the GC-MS data from PubChem is the presence of a top peak at an m/z of 43, suggesting a common fragment ion. nih.gov The study of fragmentation patterns in similar long-chain isocyanates has shown common base peaks, such as m/z 99, which is attributed to the formation of a stable six-membered ring structure. researchgate.net This suggests that the fragmentation of this compound likely involves characteristic losses of functional groups and rearrangements.

Key Data from EI-MS:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15NO3 | nist.gov |

| Molecular Weight | 185.2203 g/mol | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of volatile compounds and analyzing complex mixtures. oshadhi.co.uk For this compound, GC-MS is employed to ensure its purity and to identify any volatile impurities that may be present from the synthesis or degradation processes. nih.gov

The NIST and PubChem databases contain GC-MS data for this compound, indicating its use in the characterization of this compound. nist.govnih.gov The data provided by PubChem lists a total of 78 peaks in the mass spectrum, with the most abundant peak (top peak) having a mass-to-charge ratio (m/z) of 43. nih.gov This suggests the presence of multiple fragment ions, which can be used to confirm the structure of the main compound and to identify any co-eluting impurities. The development of GC-MS methods for analyzing substances from food contact materials demonstrates the versatility of this technique for quantifying a wide range of volatile and semi-volatile compounds. nih.gov Such methods often involve optimizing parameters like the column type (e.g., 5% phenyl methyl siloxane), oven temperature program, and detection settings to achieve the desired separation and sensitivity. nih.gov

Advanced Mass Spectrometric Approaches for Tautomeric Equilibria Studies

The study of tautomerism, the equilibrium between two or more interconverting structural isomers, can be effectively investigated using mass spectrometry, particularly in the gas phase where intermolecular interactions are minimized. researchgate.net While specific studies on the tautomeric equilibria of this compound are not detailed in the provided results, the principles of using mass spectrometry for such analyses are well-established. researchgate.netcore.ac.uk

Mass spectrometry can provide valuable insights into tautomeric equilibria because the fragmentation patterns observed in the mass spectrum can be specific to each tautomer. researchgate.net The relative abundances of these tautomer-specific fragment ions can be correlated to the keto/enol contents in the gas phase. researchgate.net It is generally assumed that the ionization process itself does not significantly alter the position of the equilibrium. researchgate.net

Advanced techniques like chemical ionization mass spectrometry (CIMS) have been used to study isomers of related compounds like methyl isocyanate. copernicus.orgresearchgate.net These methods can offer high sensitivity and selectivity for different isomers. Furthermore, theoretical calculations, such as quantum-mechanical energy calculations, can be used to support experimental findings by determining the relative stabilities of the tautomers and their corresponding fragment ions. researchgate.net

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Method Development

The development of a robust Gas Chromatography (GC) method is crucial for the routine analysis and quality control of this compound, ensuring its purity and quantifying any volatile impurities. Method development in GC involves the optimization of several key parameters to achieve efficient separation of the target analyte from other components in a sample. shimadzu.com

A critical first step is the selection of an appropriate capillary column. Columns with a stationary phase like 5% phenyl methyl siloxane are often chosen for their versatility and ability to separate a wide range of compounds with varying polarities. nih.gov The oven temperature program is another vital parameter that is optimized to ensure good resolution of peaks within a reasonable analysis time. This typically involves an initial temperature hold, followed by one or more temperature ramps, and a final hold at a higher temperature to elute any high-boiling point compounds. researchgate.net

The choice of detector is also important. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range. researchgate.netderpharmachemica.com For enhanced specificity, a mass spectrometer (MS) can be used as the detector, providing both chromatographic and mass spectral data. researchgate.net The development process also includes optimizing the injector temperature, carrier gas flow rate, and split ratio to ensure efficient sample introduction and separation. researchgate.net Method validation is then performed to demonstrate the method's accuracy, precision, linearity, and sensitivity. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of a broad range of compounds, including isocyanates. sielc.comepa.gov For analytical purposes, HPLC can be used to determine the purity of this compound and to quantify any non-volatile impurities. For preparative applications, HPLC can be employed to isolate the compound in high purity. sielc.com

The development of an HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. For the analysis of isocyanates, reversed-phase columns, such as C18 columns, are commonly used. epa.govsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comepa.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with different polarities. epa.govsigmaaldrich.com

For detection, a UV detector is frequently used, often set at a wavelength where the analyte exhibits strong absorbance. epa.gov Alternatively, a mass spectrometer can be coupled with the HPLC system (LC-MS) for more selective and sensitive detection. sigmaaldrich.comepa.gov The method can be scaled up for preparative purposes to isolate larger quantities of the purified compound. sielc.com

Typical HPLC Parameters for Isocyanate Analysis:

| Parameter | Description | Source |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5µm particle size | epa.gov |

| Mobile Phase | Acetonitrile/Ammonium Acetate (B1210297) Buffer | epa.gov |

| Gradient | 10:90 (v/v) ACN:AAB to 60:40 (v/v) ACN:AAB over 30 minutes | epa.gov |

| Flow Rate | 2 mL/min | epa.gov |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers, thereby determining the enantiomeric purity of the compound. While specific methods for the chiral separation of this compound are not provided in the search results, the principles of chiral chromatography are well-established for resolving enantiomers of various compounds.

Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. The selection of the appropriate CSP is critical and is often based on the functional groups present in the analyte. For compounds containing ester and isocyanate groups, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.